what is the structure of Isoquinoline-1-sulfonyl chloride
what is the structure of Isoquinoline-1-sulfonyl chloride
An In-Depth Technical Guide to Isoquinoline-1-sulfonyl Chloride: Structure, Synthesis, and Applications
Abstract
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] The introduction of a sulfonyl chloride functional group onto this scaffold provides a highly reactive intermediate, pivotal for the synthesis of diverse sulfonamide libraries. Isoquinoline-1-sulfonyl chloride, specifically, is a reactive building block that enables the exploration of chemical space around the C1 position, an area of significant interest for modulating biological activity. This technical guide offers a comprehensive overview of the structure, synthesis, core reactivity, and applications of Isoquinoline-1-sulfonyl chloride, designed for researchers, medicinal chemists, and drug development professionals. We delve into the causality behind synthetic choices, provide detailed experimental protocols, and discuss the compound's potential in the landscape of modern drug discovery.
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and inherent properties. These characteristics dictate its reactivity, handling requirements, and analytical profile.
Chemical Structure
Isoquinoline-1-sulfonyl chloride consists of a bicyclic isoquinoline ring system where a sulfonyl chloride (-SO₂Cl) group is attached to the carbon atom at position 1. This position is immediately adjacent to the heterocyclic nitrogen atom, which significantly influences the electronic properties and reactivity of the sulfonyl chloride moiety.
Structure:
Key Physicochemical Properties
The following table summarizes the key computed and established properties for isoquinoline sulfonyl chlorides. Data for the specific 1-isomer is inferred from closely related structures like the 5- and 8-isomers.
| Property | Value | Source |
| IUPAC Name | isoquinoline-1-sulfonyl chloride | N/A |
| Molecular Formula | C₉H₆ClNO₂S | [2][3] |
| Molecular Weight | 227.67 g/mol | [2] |
| InChIKey | (Similar to WHIDHHUCCTYJKA-UHFFFAOYSA-N for 5-isomer) | [3] |
| Physical Form | Expected to be a solid at room temperature. | [3] |
| Solubility | Soluble in aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile. Reacts with protic solvents. | |
| Storage | Store under inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent hydrolysis. | [3] |
Anticipated Spectroscopic Profile
Characterization of Isoquinoline-1-sulfonyl chloride would rely on standard analytical techniques.
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¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings of the isoquinoline core. The proton at C8 is often deshielded due to the anisotropic effect of the sulfonyl group, appearing further downfield.
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¹³C NMR: The carbon spectrum will display nine signals for the aromatic carbons. The C1 carbon, directly attached to the electron-withdrawing sulfonyl chloride group, will be significantly shifted downfield.
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Mass Spectrometry (EI+): The mass spectrum would likely show the molecular ion peak (M⁺) at m/z 227. A characteristic fragmentation pattern would involve the loss of Cl (M-35) and SO₂ (M-64), leading to prominent fragments.[4] The base peak is often the isoquinolyl cation itself.[2]
Synthesis of Isoquinoline-1-sulfonyl Chloride
The synthesis of aryl sulfonyl chlorides can be achieved through several established methods. However, the regioselective synthesis of the 1-isomer of isoquinoline sulfonyl chloride presents unique challenges due to the electronic nature of the isoquinoline ring. Direct chlorosulfonylation typically favors the 5- and 8-positions.[5][6] Therefore, indirect methods starting with a pre-functionalized C1 position are more viable.
Retrosynthetic Analysis
A logical retrosynthetic approach focuses on disconnecting the C-S bond or forming the sulfonyl chloride from a suitable sulfur-containing precursor.
Protocol 1: Synthesis via Diazotization-Sulfonylation (Sandmeyer-type Reaction)
This is a robust and widely used method for converting an aryl amine to an aryl sulfonyl chloride.[4] The process involves the formation of a diazonium salt from 1-aminoisoquinoline, which is then reacted with sulfur dioxide in the presence of a copper catalyst.
Causality: This method is effective because it leverages the well-established and high-yielding diazotization of an amino group, a versatile functional handle. It avoids harsh electrophilic substitution conditions which would likely fail to give the desired C1 isomer.
Step-by-Step Methodology:
-
Diazotization:
-
Suspend 1-aminoisoquinoline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the suspension to 0 to -5 °C in an ice-salt bath.
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Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 0 °C.
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Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at 0 °C.
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Add copper(I) chloride (0.1 eq) as a catalyst to this solution.
-
Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over 2 hours.
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-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice.
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The crude Isoquinoline-1-sulfonyl chloride will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture.
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Protocol 2: Synthesis via Oxidative Chlorination
This alternative strategy involves the synthesis of a sulfur-containing precursor at the C1 position, followed by an oxidative chlorination step. This two-step approach often provides high yields and avoids the use of sulfur dioxide gas.[5][7]
Causality: This method is advantageous as it builds the key C-S bond through a nucleophilic substitution on a 1-haloisoquinoline precursor, which is often more straightforward than direct functionalization. The subsequent oxidation is typically clean and efficient.
Step-by-Step Methodology:
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Synthesis of S-(Isoquinolin-1-yl) Isothiourea Salt:
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To a solution of 1-chloroisoquinoline (1.0 eq) in ethanol, add thiourea (1.1 eq).
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Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The isothiourea salt will precipitate.
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Collect the salt by filtration, wash with cold ethanol, and dry.
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-
Oxidative Chlorination:
-
Suspend the S-(Isoquinolin-1-yl) isothiourea salt (1.0 eq) in a mixture of glacial acetic acid and water.
-
Cool the suspension to 0 °C in an ice bath.
-
Bubble chlorine gas through the stirred suspension or add an in-situ source of chlorine (e.g., from HCl and an oxidant like sodium hypochlorite) at a controlled rate.
-
Maintain the temperature below 10 °C throughout the addition.
-
Stir the reaction for an additional 1-2 hours after the addition is complete.
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-
Work-up and Purification:
-
The product, Isoquinoline-1-sulfonyl chloride, will precipitate from the reaction mixture.
-
Collect the solid by vacuum filtration and wash extensively with cold water.
-
Dry the product under vacuum.
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Core Reactivity and Key Transformations
The reactivity of Isoquinoline-1-sulfonyl chloride is dominated by the highly electrophilic sulfur atom.[8] The two oxygen atoms and the chlorine atom strongly withdraw electron density, making it susceptible to attack by a wide range of nucleophiles, with the chloride ion acting as an excellent leaving group.
Synthesis of Isoquinoline-1-sulfonamides
The reaction with primary and secondary amines to form sulfonamides is arguably the most important transformation of sulfonyl chlorides, forming the basis for a vast number of pharmaceuticals.[8]
Detailed Experimental Protocol:
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Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve Isoquinoline-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1 eq). Then, add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq).
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Causality: The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion.
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-
Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl solution (to remove excess base and amine), water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery and Chemical Biology
The sulfonyl group is a highly valued functional group in medicinal chemistry.[9] Its introduction can improve a molecule's pharmacokinetic profile by enhancing metabolic stability, modulating solubility, and providing strong hydrogen bond acceptors for target binding.[9]
The Isoquinoline-Sulfonamide Scaffold
Derivatives based on the isoquinoline-sulfonamide core have demonstrated a wide array of biological activities, including anticancer and enzyme inhibitory properties.[1][5][10] The ability to easily diversify the amine component of the sulfonamide makes this scaffold ideal for generating large libraries for high-throughput screening.
Case Study: Fasudil - A Clinically Approved Isoquinoline Sulfonamide
While not a 1-sulfonyl chloride derivative, Fasudil (an isoquinoline-5 -sulfonamide) serves as a premier example of the therapeutic potential of this compound class. Fasudil is a potent inhibitor of Rho-associated protein kinase (ROCK) and has been approved for clinical use in Japan and China for the treatment of cerebral vasospasm.[1] Its mechanism highlights how the isoquinoline-sulfonamide core can be decorated to achieve high-affinity and selective inhibition of a key biological target. This success provides a strong rationale for exploring other isomers, such as those derived from Isoquinoline-1-sulfonyl chloride, to discover novel inhibitors of kinases and other enzyme classes.
Handling, Safety, and Storage
Isoquinoline-1-sulfonyl chloride is a reactive and corrosive chemical that requires careful handling.
| Hazard Information | Details |
| Pictograms | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage. |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
(Safety information is based on typical properties of aryl sulfonyl chlorides).[3][11]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[12]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid upon contact with water or humid air. All glassware should be oven-dried, and reactions should be conducted under an inert atmosphere.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator or under an inert atmosphere. Refrigeration (2-8°C) is recommended for long-term stability.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[12]
References
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Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link]
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An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - MDPI. (2024). Molecules, 29(12), 2863. Available at: [Link]
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Moody, T. S., & Thomson, N. M. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 933–938. Available at: [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules, 29(17), 3986. Available at: [Link]
- CN103351315A - General preparation method of sulfonyl chloride - Google Patents.
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Sestak, V., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(14), 3326. Available at: [Link]
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8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem. Available at: [Link]
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4-Fluoroisoquinoline-5-sulfonyl chloride Safety Data Sheet - Capot Chemical. (2017). Available at: [Link]
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The synthesis of anticancer sulfonated indolo[2,1- a ]isoquinoline and benzimidazo[2,1- a ]isoquinolin-6(5 H )-ones derivatives via a free radical cascade reaction - RSC Advances. (2022). RSC Advances, 12(1), 1-6. Available at: [Link]
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1-Chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride - PubChem. Available at: [Link]
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Application of Sulfonyl in Drug Design | Request PDF - ResearchGate. Available at: [Link]
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